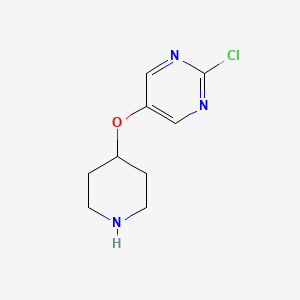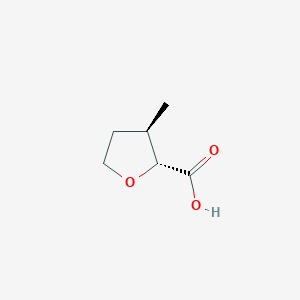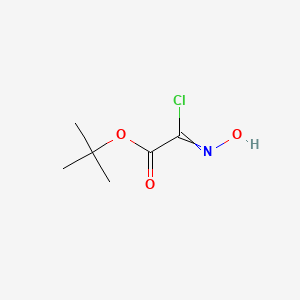
2-Isocyanato-5-(trifluoromethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyanato-5-(trifluoromethyl)thiophene is a chemical compound with the molecular formula C6H2F3NOS. It is known for its unique chemical structure, which includes an isocyanate group and a trifluoromethyl group attached to a thiophene ring. This compound has garnered significant attention in various fields of research due to its potential biological activity and applications in synthetic chemistry .
Preparation Methods
The synthesis of 2-Isocyanato-5-(trifluoromethyl)thiophene typically involves the reaction of 2-amino-5-(trifluoromethyl)thiophene with phosgene or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired isocyanate compound. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
2-Isocyanato-5-(trifluoromethyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: The isocyanate group can undergo polymerization reactions to form polyurethanes.
Common reagents used in these reactions include amines, alcohols, and catalysts such as dibutyltin dilaurate. The major products formed from these reactions include ureas, carbamates, and polyurethanes .
Scientific Research Applications
2-Isocyanato-5-(trifluoromethyl)thiophene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It is investigated for its potential use in the development of new therapeutic agents.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Isocyanato-5-(trifluoromethyl)thiophene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity underlies its potential biological activity and applications in drug development .
Comparison with Similar Compounds
2-Isocyanato-5-(trifluoromethyl)thiophene can be compared with other isocyanate compounds such as:
2-Isocyanato-5-methylthiophene: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Isocyanato-5-chlorothiophene: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
2-Isocyanato-5-bromothiophene: Similar structure but with a bromine atom instead of a trifluoromethyl group.
The presence of the trifluoromethyl group in this compound imparts unique electronic properties, making it more reactive and potentially more biologically active compared to its analogs .
Properties
Molecular Formula |
C6H2F3NOS |
|---|---|
Molecular Weight |
193.15 g/mol |
IUPAC Name |
2-isocyanato-5-(trifluoromethyl)thiophene |
InChI |
InChI=1S/C6H2F3NOS/c7-6(8,9)4-1-2-5(12-4)10-3-11/h1-2H |
InChI Key |
RSGHEWNDAKXNAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)N=C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11716955.png)
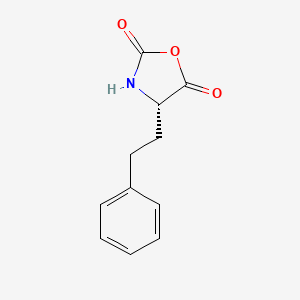

![Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate](/img/structure/B11716989.png)
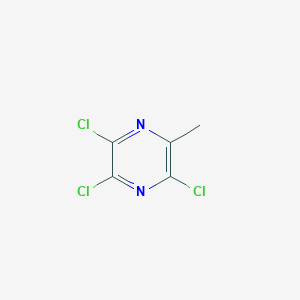

![Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate](/img/structure/B11716998.png)
![(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B11717003.png)
![(3S)-3,5a,9-trimethyl-2H,3H,3aH,4H,5H,5aH,8H,9bH-naphtho[1,2-b]furan-2,8-dione](/img/structure/B11717005.png)
